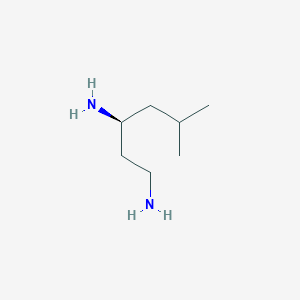

(3S)-5-Methylhexane-1,3-diamine

CAS No.:

Cat. No.: VC17701548

Molecular Formula: C7H18N2

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18N2 |

|---|---|

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | (3S)-5-methylhexane-1,3-diamine |

| Standard InChI | InChI=1S/C7H18N2/c1-6(2)5-7(9)3-4-8/h6-7H,3-5,8-9H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | VIZDVWMUBSZSMV-SSDOTTSWSA-N |

| Isomeric SMILES | CC(C)C[C@@H](CCN)N |

| Canonical SMILES | CC(C)CC(CCN)N |

Introduction

Structural Characteristics and Molecular Properties

(3S)-5-Methylhexane-1,3-diamine belongs to the class of vicinal diamines, featuring two amine groups on adjacent carbon atoms. Its IUPAC name, (3S)-5-methylhexane-1,3-diamine, reflects the stereochemistry at the third carbon, which is critical for its enantioselective interactions. The compound’s molecular weight is 130.23 g/mol, and its structure is defined by the following identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₈N₂ |

| IUPAC Name | (3S)-5-methylhexane-1,3-diamine |

| Canonical SMILES | CC(C)CC(CCN)N |

| Isomeric SMILES | CC(C)CC@@HN |

| InChI Key | VIZDVWMUBSZSMV-SSDOTTSWSA-N |

| PubChem CID | 11073452 |

The chiral center at the third carbon (S-configuration) confers distinct physicochemical properties, including optical rotation and differential binding affinities in catalytic systems.

Synthesis Methods and Enantioselective Production

Catalytic Asymmetric Addition

A patented method for synthesizing structurally related chiral amines involves the enantioselective addition of diethyl malonate to nitroalkenes using a nickel(II) catalyst. Although this protocol specifically targets (S)-3-aminomethyl-5-methylhexanoic acid , the catalytic framework—employing (2S,3S)-N,N'-dibenzylbicyclo[2.2.2]octane-2,3-diamine—provides insights into potential routes for (3S)-5-methylhexane-1,3-diamine synthesis . Key steps include:

-

Enantioselective Coupling: A nickel(II) complex facilitates the stereocontrolled addition of malonate to 4-methyl-1-nitropentene at 50°C, achieving an enantiomeric excess (ee) of 96.8% .

-

Reduction and Hydrolysis: Subsequent hydrogenation over Raney nickel and acid hydrolysis yield the target amine.

This method highlights the role of chiral ligands in controlling stereochemistry, a principle applicable to the synthesis of (3S)-5-methylhexane-1,3-diamine.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s NMR spectrum (CDCl₃) reveals distinct signals:

-

δ 0.85–0.87 ppm: Doublet for the methyl groups on C5.

-

δ 1.20–1.29 ppm: Multiplet corresponding to the methylene (C4) and methine (C3) protons.

-

δ 2.87–2.92 ppm: Methine proton adjacent to the amine group (C3).

-

δ 3.55 ppm: Doublet for the primary amine (C1).

NMR data further corroborate the structure, with peaks at δ 25.0 ppm (C5 methyl), δ 34.7 ppm (C3 methine), and δ 52.6 ppm (C1 amine).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a hexane/isopropanol (98:2) mobile phase resolves enantiomers, with retention times of 6.4 min for the (R)-isomer and 8.8 min for the (S)-isomer . This method ensures precise determination of enantiomeric excess, critical for pharmaceutical applications.

Applications in Catalysis and Materials Science

Asymmetric Catalysis

The compound’s chiral diamino structure positions it as a potential ligand in transition-metal catalysts. For instance, nickel(II) complexes incorporating similar diamines demonstrate high enantioselectivity in Michael additions, suggesting analogous utility for (3S)-5-methylhexane-1,3-diamine .

Polymer Precursors

As a diamine, it could serve as a monomer in polyamide or polyurethane synthesis. The methyl group enhances hydrophobicity, making derivatives suitable for coatings or adhesives requiring moisture resistance.

Comparative Analysis with Related Diamines

| Compound | Molecular Formula | Chiral Centers | Applications |

|---|---|---|---|

| 1,2-Diaminocyclohexane | C₆H₁₄N₂ | 2 | Ligand in catalysis |

| 1,3-Diaminopentane | C₅H₁₄N₂ | 0 | Epoxy curing agents |

| (3S)-5-Methylhexane-1,3-diamine | C₇H₁₈N₂ | 1 | Asymmetric synthesis, polymers |

The methyl substituent in (3S)-5-methylhexane-1,3-diamine enhances steric bulk compared to linear diamines, improving selectivity in catalytic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume